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1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

Lipophilicity ADME Permeability

1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a synthetic small molecule belonging to the pyrazol-3-yl urea class. Its core structure features a urea moiety linking a 4-chlorobenzyl group and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl group.

Molecular Formula C16H19ClN4O
Molecular Weight 318.81
CAS No. 1448066-80-5
Cat. No. B2845962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
CAS1448066-80-5
Molecular FormulaC16H19ClN4O
Molecular Weight318.81
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)Cl)C3CC3
InChIInChI=1S/C16H19ClN4O/c1-21-15(12-4-5-12)8-14(20-21)10-19-16(22)18-9-11-2-6-13(17)7-3-11/h2-3,6-8,12H,4-5,9-10H2,1H3,(H2,18,19,22)
InChIKeyPWEFPCOUEMTSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea: Compound Class and Baseline Procurement Specifications


1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a synthetic small molecule belonging to the pyrazol-3-yl urea class. Its core structure features a urea moiety linking a 4-chlorobenzyl group and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl group [1]. This class of trisubstituted ureas has been extensively investigated for biological activity, particularly as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) and cyclin-dependent kinase 4 (Cdk4), with the pyrazol-3-yl group identified as a key heteroaromatic ring for a favorable biological profile [2]. The compound's molecular formula is C16H19ClN4O, with a molecular weight of 318.80 g/mol, and a computed XLogP3-AA of 1.9 [1].

Why Generic Substitution of 1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea with In-Class Analogs Carries Risk


Substituting this compound with a closely related pyrazol-3-yl urea analog without verification is scientifically risky. The specific combination of a 4-chlorobenzyl substituent on one urea nitrogen and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl group on the other is a unique topological and electronic signature. In related ACAT inhibitor series, seemingly minor changes in aryl substitution (e.g., isomeric chloro or trifluoromethyl groups) led to profound shifts in potency, selectivity, and in vivo efficacy profiles [1]. Computational property differences, such as those in lipophilicity (XLogP3-AA of 1.9 versus, e.g., 2.4 for the 4-trifluoromethyl analog), can alter membrane permeability and non-specific binding, directly impacting assay results . Interchanging these fragments without direct comparative biological data can invalidate experimental conclusions and lead to procurement of a compound with unanticipated activity.

Quantitative Differentiation Matrix for 1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea (CAS 1448066-80-5) Against Its Closest Analogs


Lipophilicity-Driven Permeability and Non-Specific Binding Differentiation Against the 4-Trifluoromethyl Analog

The target compound exhibits a lower computed lipophilicity compared to its 4-trifluoromethylphenyl analog, a key determinant of passive membrane permeability and non-specific protein binding. The XLogP3-AA value for the target compound is 1.9 [1]. For the comparator, 1-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea, the computed XLogP is approximately 2.4 based on its chemical structure .

Lipophilicity ADME Permeability Non-specific binding

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Potential

The topological polar surface area is a key predictor of blood-brain barrier penetration and oral absorption. The target compound has a computed TPSA of 59 Ų [1]. The Cdk4 inhibitor lead compound 15b, a more complex pyrazol-3-yl urea, features a larger TPSA due to additional polar heteroatoms, estimated at >80 Ų [2].

Blood-Brain Barrier CNS Penetration TPSA

Class-Level ACAT Inhibitory Potential Based on Core Pyrazol-3-yl Urea Pharmacophore

Compounds containing the pyrazol-3-yl urea core, to which the target compound belongs, have been identified as potent, orally active ACAT inhibitors. The lead compound 3aq (FR186054) from this series demonstrated a rabbit intestinal microsome ACAT IC50 of 99 nM and an in vivo cholesterol-fed rat ED50 of 0.046 mg/kg (diet) and 0.44 mg/kg (gavage) [1]. The target compound's structural elements, specifically the pyrazol-3-yl group on the N-benzyl moiety, were explicitly identified as providing a 'good profile of biological activity' in this context [1].

ACAT Inhibition Acyl-CoA:cholesterol O-acyltransferase Hypocholesterolemic

High-Impact Research Application Scenarios for 1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea


Tool Compound for Investigating Pyrazol-3-yl Urea Pharmacophore Contributions to ACAT Inhibition

Given the established class-level ACAT inhibitory activity of pyrazol-3-yl ureas [1], this compound can serve as a selective structural probe to dissect the specific contribution of the 4-chlorobenzyl and 5-cyclopropyl motifs to potency, selectivity, and ADME within this pharmacophore. Its lower lipophilicity relative to 4-trifluoromethyl analogs (Δ XLogP ≈ -0.5) makes it a suitable comparator in structure-activity relationship studies aiming to balance potency with metabolic stability.

CNS-Penetrant Probe for Kinase Selectivity Studies Based on Low TPSA

With a TPSA of 59 Ų, which is favorable for blood-brain barrier penetration [2], this compound is a rational candidate for cell-based kinase selectivity panels targeting CNS disease models. It serves as a less polar, potentially more brain-permeable alternative to the larger Cdk4 inhibitor 15b (TPSA >80 Ų), enabling studies of target engagement in neuronal cells.

Negative Control or Scaffold-Hopping Template in Capsid Assembly Modulation Research

The pyrazolylmethylurea core is a recognized scaffold in novel capsid assembly inhibitors [3]. The target compound, with its defined substitution pattern that differs from active HBV capsid modulators, can be employed as a structurally matched negative control in antiviral phenotypic screens, ensuring that any observed activity is specific to the intended target and not due to general urea scaffold toxicity.

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